molecular formula C13H20N2O2 B13243240 Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate

Cat. No.: B13243240
M. Wt: 236.31 g/mol
InChI Key: SSDRXKKYXQNHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]azepine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique framework makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable azepine derivative with an imidazole precursor can yield the desired compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the synthesis. Techniques like continuous flow chemistry can also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate stands out due to its unique combination of an imidazo and azepine ring system. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 3-propan-2-yl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-9(2)11-8-14-12-5-4-10(13(16)17-3)6-7-15(11)12/h8-10H,4-7H2,1-3H3

InChI Key

SSDRXKKYXQNHFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C2N1CCC(CC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.